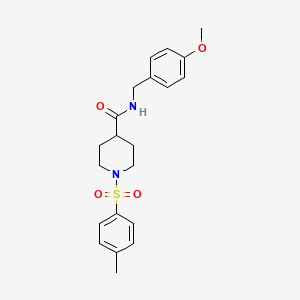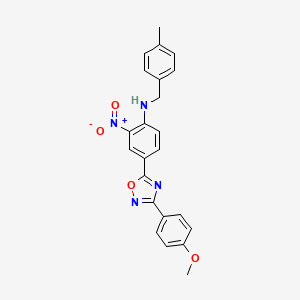
morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
作用機序
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone works by binding to the Aβ aggregates and inhibiting their formation. The compound has a high binding affinity for the Aβ aggregates, which allows for their detection in vitro and in vivo. In photodynamic therapy, the compound works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone has been shown to have low toxicity and good biocompatibility in various studies. The compound has also been found to have antioxidant properties and can protect cells from oxidative stress. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is its high binding affinity for Aβ aggregates, which makes it a valuable tool for the detection and study of Alzheimer's disease. The compound also has low toxicity and good biocompatibility, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of the compound is its relatively low yield, which can make it expensive to produce in large quantities.
将来の方向性
There are several future directions for the use of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone in scientific research. One potential direction is the development of new fluorescent probes based on the compound for the detection of other protein aggregates associated with various diseases. Another direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Additionally, the compound could be further studied for its potential use in other applications, such as in the treatment of neurodegenerative diseases or as a tool for studying protein-protein interactions.
In conclusion, morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is a promising compound that has shown significant potential in various scientific research applications. Its high binding affinity for Aβ aggregates makes it a valuable tool for the detection and study of Alzheimer's disease, and its low toxicity and good biocompatibility make it suitable for use in various in vitro and in vivo experiments. With further research and development, the compound could have even more applications in the future.
合成法
The synthesis of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-aminobenzophenone in the presence of morpholine and acetic anhydride. The reaction takes place under reflux conditions for several hours, followed by purification through column chromatography. The yield of the compound is usually around 60-70%.
科学的研究の応用
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone has been extensively studied for its potential use in various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
morpholin-4-yl-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20-23-21(31-24-20)15-6-4-5-7-16(15)22(26)25-8-10-30-11-9-25/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGELJVZHWENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)




![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

